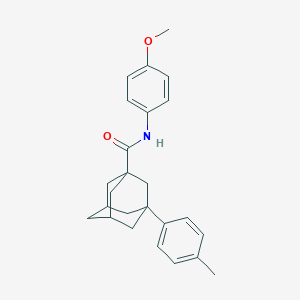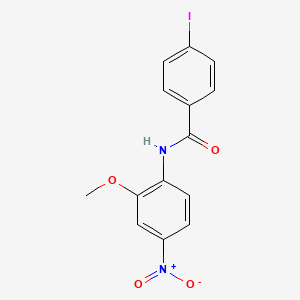
1-(2,2-dimethylpropanoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethylpropanoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine, commonly known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of quinoline and has been found to possess several interesting properties such as antimicrobial, antiviral, and antitumor activities.
作用机制
The mechanism of action of DMPT is not fully understood. However, it has been proposed that DMPT exerts its antimicrobial and antiviral activities by inhibiting the synthesis of nucleic acids in bacteria and viruses. DMPT has also been found to inhibit the proliferation of tumor cells by inducing apoptosis and cell cycle arrest. In livestock, DMPT has been found to enhance the secretion of growth hormone and insulin-like growth factor-1, which promotes growth and feed efficiency.
Biochemical and Physiological Effects
DMPT has been found to have several biochemical and physiological effects. In vitro studies have shown that DMPT inhibits the growth of several bacterial and viral strains. DMPT has also been found to induce apoptosis and cell cycle arrest in various tumor cell lines. In vivo studies have shown that DMPT enhances the secretion of growth hormone and insulin-like growth factor-1 in livestock, which promotes growth and feed efficiency.
实验室实验的优点和局限性
One advantage of using DMPT in lab experiments is its broad-spectrum antimicrobial and antiviral activities. DMPT has been found to be effective against a wide range of bacterial and viral strains. Another advantage is its potential use as a plant growth regulator. DMPT has been found to enhance the growth and yield of several crops. However, one limitation of using DMPT in lab experiments is its potential toxicity. DMPT has been found to be toxic to some cell lines at high concentrations.
未来方向
There are several future directions for research on DMPT. One direction is to study the mechanism of action of DMPT in more detail. Another direction is to investigate the potential use of DMPT in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of DMPT as a plant growth regulator in different crops. Finally, there is a need for more studies on the toxicity of DMPT to different cell lines to determine its safety for use in different applications.
Conclusion
In conclusion, DMPT is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT possesses several interesting properties such as antimicrobial, antiviral, and antitumor activities. DMPT has been synthesized using a multistep process starting from 2-methylquinoline. DMPT has been extensively studied for its potential applications in medicine, agriculture, and material science. DMPT has several advantages and limitations for use in lab experiments. There are several future directions for research on DMPT, including studying its mechanism of action, investigating its potential use in the treatment of neurodegenerative diseases, and studying its potential use as a plant growth regulator in different crops.
合成方法
DMPT can be synthesized using a multistep process starting from 2-methylquinoline. The first step involves the acylation of 2-methylquinoline with 2,2-dimethylpropanoic anhydride in the presence of a Lewis acid catalyst. This results in the formation of 1-(2,2-dimethylpropanoyl)-2-methylquinoline. The next step involves the reduction of the ketone group in the presence of sodium borohydride to form 1-(2,2-dimethylpropanoyl)-2-methylquinoline-4-ol. The final step involves the reaction of 1-(2,2-dimethylpropanoyl)-2-methylquinoline-4-ol with aniline in the presence of a dehydrating agent such as thionyl chloride to form DMPT.
科学研究应用
DMPT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMPT has been found to possess antimicrobial, antiviral, and antitumor activities. DMPT has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, DMPT has been found to enhance the growth and feed efficiency of livestock. DMPT has also been studied for its potential use as a plant growth regulator. In material science, DMPT has been studied for its potential use in the synthesis of novel materials.
属性
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-14-18(22-16-10-6-5-7-11-16)17-12-8-9-13-19(17)23(15)20(24)21(2,3)4/h5-13,15,18,22H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLHQNZQMGPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C(C)(C)C)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955982.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)